Aatp-IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole can be compared with other similar compounds such as:
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole: This compound shares a similar structure but may have different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
3-Phenyl-4-(3’-methyl)butylthio-5-aminopyrazole: Lacks the methyl group at the 1-position, which can affect its reactivity and biological activity.
The uniqueness of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
CAS No. |
32528-00-0 |
---|---|
Molecular Formula |
C15H21N3S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-methyl-4-(3-methylbutylsulfanyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3S/c1-11(2)9-10-19-14-13(17-18(3)15(14)16)12-7-5-4-6-8-12/h4-8,11H,9-10,16H2,1-3H3 |
InChI Key |
XMVXQESQBHZDPK-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=C(N(N=C1C2=CC=CC=C2)C)N |
Canonical SMILES |
CC(C)CCSC1=C(N(N=C1C2=CC=CC=C2)C)N |
32528-00-0 | |
Synonyms |
1-methyl-3-phenyl-4-(3'-methyl)butylthio-5-aminopyrazole AATP-IV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.